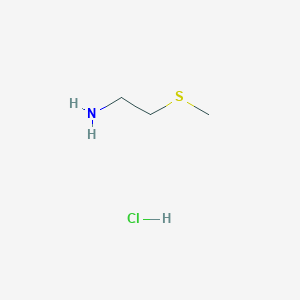

2-(Methylthio)ethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-5-3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZAJIZZBIDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627806 | |

| Record name | 2-(Methylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-53-4 | |

| Record name | 6950-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of 2-(Methylthio)ethanamine Hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)ethanamine Hydrochloride

This compound is a crucial building block in modern organic synthesis, valued for its role as a precursor in the development of a wide range of biologically active molecules. Its structure, featuring a primary amine and a methylthioether group, makes it a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Notably, it serves as a key side chain in the synthesis of H2-receptor antagonists like cimetidine and is a component in the synthesis of various other significant compounds. This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Synthetic Pathways: A Comparative Overview

Several synthetic routes to this compound have been developed, each with distinct advantages and considerations. The most prevalent methods include:

-

Nucleophilic Substitution with Sodium Thiomethoxide: This is a widely adopted method involving the reaction of a 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride, with sodium thiomethoxide. This approach is often favored for its straightforward procedure and good yields.

-

Reduction of a Thioacetamide Derivative: Another common method involves the reduction of S-(2-aminoethyl)thioacetate or a related thioamide.

-

Reaction of Aziridine with Methanethiol: This route utilizes the ring-opening of aziridine with methanethiol, offering an alternative pathway to the desired product.

This guide will focus on the first method—nucleophilic substitution—due to its reliability and well-documented success in various laboratory and industrial settings.

Core Synthesis Protocol: From 2-Chloroethylamine Hydrochloride

This section details the step-by-step synthesis of this compound via the reaction of 2-chloroethylamine hydrochloride with sodium thiomethoxide. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(Methylthio)ethanamine HCl.

Quantitative Data Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-Chloroethylamine hydrochloride | 116.00 | 11.6 g (0.1 mol) | 1.0 |

| Sodium thiomethoxide | 70.09 | 7.7 g (0.11 mol) | 1.1 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

| Reaction Conditions | |||

| Temperature | - | Reflux (~78°C) | - |

| Time | - | 4-6 hours | - |

| Expected Yield | 127.63 (Product) | ~10.2 g | ~80% |

Step-by-Step Methodology

1. Reagent Preparation and Setup:

-

Action: A solution of sodium thiomethoxide (1.1 equivalents) is prepared in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Rationale (Expertise & Experience): The use of a slight excess of sodium thiomethoxide ensures the complete consumption of the limiting reactant, 2-chloroethylamine hydrochloride. Anhydrous ethanol is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. A nitrogen atmosphere is crucial to prevent the oxidation of the highly nucleophilic and odorous thiomethoxide.

2. Reaction Initiation:

-

Action: 2-Chloroethylamine hydrochloride (1.0 equivalent) is added to the stirred solution of sodium thiomethoxide in one portion.

-

Rationale: The hydrochloride salt is used as it is a more stable and less volatile precursor than the free base. It readily dissolves in ethanol to participate in the reaction.

3. Nucleophilic Substitution (Reaction Execution):

-

Action: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating the mixture to reflux provides the necessary activation energy for the nucleophilic substitution of the chloride by the thiomethoxide ion. TLC is an essential in-process control to determine the point of complete consumption of the starting material, preventing unnecessary heating that could lead to side product formation.

4. Workup and Isolation:

-

Action: After cooling to room temperature, the precipitated sodium chloride (a byproduct) is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Rationale: The removal of the inorganic salt byproduct is a critical first step in purification. Rotary evaporation efficiently removes the bulk of the solvent without excessive heating, which could degrade the product. The resulting crude product is typically an oil or semi-solid.

5. Purification by Recrystallization:

-

Action: The crude residue is dissolved in a minimal amount of a suitable solvent, such as hot isopropanol, and the product is precipitated by the addition of a less polar co-solvent like diethyl ether. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent system (e.g., isopropanol/ether) is critical; the product should be soluble in the primary solvent when hot but sparingly soluble when cold, and insoluble in the co-solvent. This differential solubility allows for the separation of the desired product from soluble impurities. Washing with a cold, non-solubilizing solvent removes any residual impurities adhering to the crystal surface.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the methylthio and ethylamine moieties through characteristic chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

-

Melting Point Analysis: A sharp melting point close to the literature value (approximately 167-170°C) is a strong indicator of high purity.

Safety and Handling

Trustworthiness: A self-validating protocol must include rigorous safety measures.

-

Sodium Thiomethoxide: This reagent is corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Chloroethylamine hydrochloride: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Ethanol, isopropanol, and diethyl ether are flammable. All heating should be conducted using heating mantles or oil baths, and all sources of ignition must be excluded from the work area.

Conclusion

The synthesis of this compound via nucleophilic substitution of 2-chloroethylamine hydrochloride with sodium thiomethoxide is a robust and reproducible method. By understanding the rationale behind each step—from the choice of reagents and reaction conditions to the purification strategy—researchers can reliably produce this valuable synthetic intermediate with high yield and purity. Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

References

- Title: Process for preparing 2-(methylthio)

- Title: Process for the preparation of 2-(methylthio)

- Source: Google Patents (US4199602A)

An In-depth Technical Guide to 2-(Methylthio)ethanamine Hydrochloride (CAS 6950-53-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)ethanamine hydrochloride (CAS Number: 6950-53-4), also known as S-methylcysteamine hydrochloride, is a bifunctional organosulfur compound of significant interest in synthetic organic chemistry.[1][2][3] Possessing both a nucleophilic primary amine and a thioether moiety, this molecule serves as a versatile building block, most notably in the pharmaceutical industry.[4] Its structural framework is integral to the synthesis of prominent histamine H₂-receptor antagonists, including cimetidine and ranitidine, which have been widely used in the treatment of ulcerative conditions.[5] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, characteristic reactivity, analytical profile, and established applications, with a focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the free base, 2-(methylthio)ethanamine. The hydrochloride salt enhances stability and improves aqueous solubility, facilitating its use in various synthetic applications.[4]

Structure and Nomenclature

-

IUPAC Name : 2-(Methylsulfanyl)ethan-1-amine hydrochloride[2]

-

Common Synonyms : 2-(Methylthio)ethylamine hydrochloride, S-Methylcysteamine hydrochloride, 2-Aminoethyl methyl sulfide hydrochloride[1][6]

-

CAS Number : 6950-53-4[2]

-

Molecular Formula : C₃H₁₀ClNS[2]

-

Molecular Weight : 127.63 g/mol [6]

-

Appearance : Typically a white to off-white solid or powder.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₁₀ClNS | [2] |

| Molecular Weight | 127.63 g/mol | [6] |

| Appearance | Solid, white powder | [2][4] |

| Boiling Point (Free Base) | 146-149 °C | [7] |

| Density (Free Base) | 0.98 g/mL at 20 °C | [7] |

| Refractive Index (Free Base) | n20/D 1.495 | [7] |

| Solubility | Soluble in water |[4] |

Synthesis and Purification

The primary route to this compound involves the S-methylation of its precursor, 2-aminoethanethiol hydrochloride, commonly known as cysteamine hydrochloride.

Synthetic Pathway: S-methylation of Cysteamine Hydrochloride

The synthesis capitalizes on the high nucleophilicity of the thiol group in cysteamine. The reaction proceeds via a standard S-alkylation mechanism. While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. The key is the selective methylation of the sulfur atom in the presence of the primary amine. Under acidic conditions (as the hydrochloride salt), the amine group is protonated (-NH₃⁺), reducing its nucleophilicity and directing the alkylating agent to the thiol group.

Figure 1: General synthetic scheme for S-methylation of cysteamine.

Experimental Protocol (Illustrative)

This protocol is illustrative, based on common laboratory procedures for S-alkylation of thiols.

-

Preparation : To a solution of cysteamine hydrochloride (1.0 eq) in an appropriate solvent such as methanol or ethanol, a base (e.g., sodium methoxide, 1.0-1.1 eq) is added at 0 °C to neutralize the amine hydrochloride and deprotonate the thiol, forming the more nucleophilic thiolate.

-

Methylation : A methylating agent, such as methyl iodide or dimethyl sulfate (1.0 eq), is added dropwise to the solution while maintaining the temperature at 0 °C.

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic salts.

-

Hydrochloride Salt Formation : The organic layer is dried over anhydrous sodium sulfate, filtered, and then treated with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired this compound.

-

Purification : The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield the pure product.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its dual functionality. The primary amine serves as a potent nucleophile, while the thioether can be involved in further transformations, although it is generally less reactive.

Nucleophilic Reactivity of the Amine Group

The primary amine readily participates in reactions with a wide range of electrophiles. This reactivity is the cornerstone of its application in building more complex molecular architectures.

-

Reaction with Acyl Chlorides and Anhydrides : Forms N-acylated products (amides). This reaction is typically rapid and exothermic.[8][9]

-

Reaction with Isocyanates and Isothiocyanates : Yields urea and thiourea derivatives, respectively.[10][11] This is a key step in the synthesis of many bioactive molecules.[12]

-

Reaction with Aldehydes and Ketones : Forms Schiff bases (imines), which can be subsequently reduced to secondary amines via reductive amination.

-

Nucleophilic Substitution : Reacts with alkyl halides to form secondary and tertiary amines.

Sources

- 1. US5256362A - Method for production of granular cysteamine hydrochloride - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]

- 5. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-(Methylthio)ethylamine 97 18542-42-2 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]

A Technical Guide to the Physicochemical Characterization of S-Methylcysteamine Hydrochloride

Introduction

S-Methylcysteamine hydrochloride is a derivative of cysteamine, a well-characterized aminothiol compound used in the treatment of nephropathic cystinosis.[1][2] The introduction of a methyl group to the thiol moiety (S-methylation) fundamentally alters the molecule's chemical properties, moving from a free thiol (HS-R) to a thioether (CH₃-S-R). This modification is expected to significantly impact its reactivity, particularly its susceptibility to oxidation, as well as its pharmacokinetic and pharmacodynamic profiles.

Despite its structural relationship to a known therapeutic agent, S-Methylcysteamine hydrochloride is not as extensively documented in public literature. This guide, therefore, serves a dual purpose: to collate the available predictive and analogous data for its physical properties and, more importantly, to provide a robust methodological framework for its comprehensive physicochemical characterization. For researchers in drug discovery and development, this process is paramount for establishing identity, purity, stability, and suitability for formulation. We will approach this characterization not as a checklist, but as a logical, self-validating workflow, explaining the causality behind each analytical choice.

Molecular Structure and Fundamental Properties

The first step in characterizing any new or sparsely documented active pharmaceutical ingredient (API) is to establish its fundamental molecular identity. This provides the theoretical foundation for all subsequent experimental analysis. S-Methylcysteamine is structurally differentiated from its parent compound, cysteamine, and the related amino acid S-Methyl-L-cysteine.

Table 1: Comparison of S-Methylcysteamine Hydrochloride and Related Compounds

| Property | S-Methylcysteamine Hydrochloride | Cysteamine Hydrochloride[2] | (-)-S-Methyl-L-cysteine[3] |

| Structure | CH₃-S-CH₂-CH₂-NH₂ · HCl | HS-CH₂-CH₂-NH₂ · HCl | CH₃-S-CH₂-CH(NH₂)COOH |

| Molecular Formula | C₃H₁₀ClNS | C₂H₈ClNS | C₄H₉NO₂S |

| Molecular Weight | 127.64 g/mol | 113.61 g/mol | 135.19 g/mol |

| Key Functional Groups | Thioether, Amine (as hydrochloride salt) | Thiol, Amine (as hydrochloride salt) | Thioether, Carboxylic Acid, Amine |

The conversion of the thiol to a thioether eliminates the highly reactive sulfhydryl proton, which is anticipated to increase the compound's oxidative stability. The molecular weight is calculated based on its chemical formula and is a critical parameter for mass spectrometry.

Macroscopic and Thermal Properties

These properties define the bulk characteristics of the material, which are critical for handling, storage, and formulation.

Physical Appearance and Organoleptic Properties

Based on analogous compounds like cysteamine hydrochloride, S-Methylcysteamine hydrochloride is expected to be a white to off-white crystalline solid.[4][5] While cysteamine is noted for a disagreeable odor, the methylation of the sulfur atom may alter this characteristic.

Melting Point and Thermal Behavior

Causality: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting peak suggests high purity, whereas a broad peak or a melting point depression often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides quantitative data on thermal events, including melting endotherms, decomposition exotherms, and polymorphic transitions.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of S-Methylcysteamine hydrochloride into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during heating.

-

Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond the expected melting point (e.g., 250°C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. For comparison, the melting point of the parent compound, cysteamine, is reported to be between 67-71°C.[6]

Solubility Profiling

Causality: Solubility is a cornerstone of drug development. It dictates the choice of solvents for synthesis and purification, the potential for various dosage forms (e.g., aqueous solutions for injection), and is a key determinant of oral bioavailability. A comprehensive profile across solvents of varying polarity (aqueous and organic) is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

System Setup: Add an excess amount of S-Methylcysteamine hydrochloride to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., water, PBS pH 7.2, ethanol, DMSO, acetone).[4][7]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should have visible solid remaining to confirm saturation.

-

Sample Preparation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.[8][9]

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Table 2: Predictive Solubility Profile Based on Related Compounds

| Solvent | Expected Solubility of S-Methylcysteamine HCl | Rationale / Analogous Data |

| Water | High | The hydrochloride salt form enhances aqueous solubility. Cysteamine HCl is water-soluble.[1] L-cysteine HCl is soluble at 50 mg/mL.[7] |

| PBS (pH 7.2) | High | Expected to be readily soluble in aqueous buffers. Cysteamine HCl is soluble in PBS at ~10 mg/mL.[4] |

| Ethanol | Soluble | Polar protic solvents are generally effective for amino-containing hydrochloride salts. L-cysteine HCl is soluble in ethanol at ~10 mg/mL.[7] |

| DMSO | Soluble | A common polar aprotic solvent for organic compounds. Cysteamine HCl is soluble in DMSO at ~5 mg/mL.[4] |

| Acetone | Sparingly Soluble to Insoluble | Less polar solvents are less likely to effectively solvate the ionic salt. L-cysteine HCl is reported as insoluble in acetone.[7] |

Spectroscopic and Spectrometric Structural Confirmation

These techniques provide an unambiguous confirmation of the molecular structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

Predicted ¹H NMR Spectrum (in D₂O):

-

~2.2 ppm (singlet, 3H): Protons of the S-CH₃ group.

-

~2.8 ppm (triplet, 2H): Protons of the -S-CH₂- group, coupled to the adjacent methylene group.

-

~3.2 ppm (triplet, 2H): Protons of the -CH₂-NH₂ group, coupled to the adjacent methylene group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of S-Methylcysteamine hydrochloride in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11] Use standard pulse programs. For ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Analysis: Integrate the ¹H signals to confirm proton counts. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the connectivity of the molecular fragments. Compare the observed spectra to predicted values and data from similar structures.[3][12][13]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Expected Key IR Absorption Bands:

-

~3000-2800 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~2800-2400 cm⁻¹: Broad absorption characteristic of the amine hydrochloride (R-NH₃⁺) stretch.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

-

~1450 cm⁻¹: C-H bending vibrations.

-

~700-600 cm⁻¹: C-S stretching, characteristic of a thioether.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum.

-

Sample Application: Place a small amount of the solid S-Methylcysteamine hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and compare them to reference spectra of related compounds to confirm the presence of expected functional groups.[14][15][16]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. This is an essential tool for confirming identity and detecting impurities.

Expected Results:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.

-

Parent Ion: The free base (S-Methylcysteamine) has a monoisotopic mass of 91.0506 Da. In the mass spectrum, the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 92.0584 .

-

Isotope Pattern: The presence of sulfur will result in a characteristic A+2 isotopic peak ([³⁴S]) at m/z 94.05, with an abundance of ~4.4% relative to the A peak, providing further confirmation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Chromatography: Inject the sample into an LC system (e.g., UPLC or HPLC) to separate the main compound from any potential impurities before it enters the mass spectrometer.[17][18]

-

Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the parent ion.

-

Fragmentation (MS/MS): Perform a tandem MS experiment by isolating the parent ion (m/z 92.0584) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern for structural confirmation.[19][20][21]

Stability and Storage

Causality: Understanding a compound's stability is non-negotiable in drug development. It determines shelf-life, required storage conditions, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. While S-methylation is expected to prevent the thiol-disulfide oxidation common to cysteamine, other degradation routes must be evaluated.

Recommended Storage Conditions: Based on the hygroscopic nature of similar hydrochloride salts and general best practices, S-Methylcysteamine hydrochloride should be stored in a tightly sealed container, protected from moisture and light.[5] Refrigerated conditions (2-8°C) are recommended to minimize the rate of any potential degradation.[22][23] Ophthalmic preparations of cysteamine hydrochloride show significantly greater stability when stored at -20°C compared to 4°C, highlighting the importance of temperature control.[24]

Experimental Protocol: Accelerated Stability Study (ICH Q1A)

-

Sample Packaging: Package the API in containers that simulate the proposed long-term storage packaging.

-

Storage Conditions: Place samples in controlled environmental chambers at accelerated conditions (e.g., 40°C / 75% Relative Humidity).

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the sample for:

-

Appearance: Any change in color or physical form.

-

Assay: Quantification of the API content, typically by a stability-indicating HPLC method.

-

Related Substances: Detection and quantification of any degradation products.

-

-

Data Evaluation: A significant change (e.g., >5% loss of assay or exceeding limits for degradation products) indicates instability under these conditions. The data is used to predict long-term shelf-life under recommended storage conditions (e.g., 2-8°C).

Visualized Analytical Workflow

The comprehensive characterization of a compound like S-Methylcysteamine hydrochloride follows a logical progression from basic identity confirmation to in-depth purity and stability analysis.

Caption: Logical workflow for the physicochemical characterization of S-Methylcysteamine HCl.

References

- ResearchGate. (n.d.). Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems.

-

National Center for Biotechnology Information. (n.d.). Cysteamine. PubChem Compound Database. Retrieved from [Link]

- ResearchGate. (n.d.). Determination and Correlation of the Solubility of l -Cysteine in Several Pure and Binary Solvent Systems.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000742). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Cysteine, methyl ester, hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cysteamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Gali, R., et al. (2018). Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops. PMC. Retrieved from [Link]

-

BioSpectra. (2024). CYSTEAMINE HCl (2-MEA) 2021 VALIDATION LOTS LONG-TERM STABILITY REPORT. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-S-Methyl-L-cysteine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). S-Methylcysteine. Retrieved from [Link]

-

Wikipedia. (n.d.). Cysteamine. Retrieved from [Link]

-

NIST. (n.d.). Cysteine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US10143665B2 - Methods for storing cysteamine formulations and related methods of treatment.

-

PubMed Central. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

-

ResearchGate. (2018). Is L-cysteine HCl MH is soluble in ethanol and acetone?. Retrieved from [Link]

-

NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of SA, CSH, and SA‐SH in D2O. CSH, cysteamine hydrochloride. Retrieved from [Link]

-

PubMed. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]

-

ResearchGate. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]

-

PubMed. (n.d.). Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Retrieved from [Link]

-

MDPI. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate. Retrieved from [Link]

-

Hindawi. (n.d.). Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. Retrieved from [Link]

- ResearchGate. (n.d.). Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry.

- Google Patents. (n.d.). US20150056712A1 - Methods for Analyzing Cysteamine Compositions.

-

ResearchGate. (n.d.). FT-IR spectrum of the grown pure and Mn 2+ : L-Cys.HCl.H 2 O. Retrieved from [Link]

-

PubMed. (2016). Long-term stability of ketamine hydrochloride 50mg/ml injection in 3ml syringes. Retrieved from [Link]

-

CORE. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETYLCYSTEINE AND TAURINE IN TABLET DOSAGE FORM BY USING RP-HPLC. Retrieved from [Link]

Sources

- 1. Cysteamine - Wikipedia [en.wikipedia.org]

- 2. Cysteamine Hydrochloride | C2H7NS.ClH | CID 9082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-S-Methyl-L-cysteine | C4H9NO2S | CID 24417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Cysteamine hydrochloride | 156-57-0 [chemicalbook.com]

- 6. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000742) [hmdb.ca]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. real.mtak.hu [real.mtak.hu]

- 14. L-Cysteine, methyl ester, hydrochloride | C4H10ClNO2S | CID 2733208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cysteine hydrochloride [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 23. US10143665B2 - Methods for storing cysteamine formulations and related methods of treatment - Google Patents [patents.google.com]

- 24. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylthio)ethanamine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(Methylthio)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 6950-53-4), a versatile bifunctional molecule of significant interest in chemical synthesis and pharmaceutical development. The molecule's structure, featuring a primary amine and a methylthio ether, imparts a unique combination of basicity and nucleophilicity.[1] This document delves into its fundamental molecular and physicochemical properties, detailed spectroscopic signature, common synthetic pathways, and critical applications. Furthermore, it offers practical insights into its safe handling, storage, and use in experimental settings, serving as an essential resource for professionals engaged in fine chemical synthesis and drug discovery.

Introduction: A Versatile Synthetic Building Block

This compound, also known by synonyms such as S-Methylcysteamine hydrochloride, is the salt form of 2-(methylthio)ethanamine.[1][2] The hydrochloride salt enhances the compound's stability and improves its solubility in aqueous media, facilitating its use in various laboratory settings.[1] Its structural simplicity belies its utility as a key intermediate. The primary amine serves as a nucleophile or a basic site for further functionalization, while the sulfur atom offers a point for coordination chemistry or can participate in various organic reactions. This duality makes it a valuable precursor in the synthesis of a wide range of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1] For instance, moieties derived from this compound are found in potential treatments for cancer and drug-resistant malaria.[3]

Molecular and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application. The key properties of 2-(Methylthio)ethanamine and its hydrochloride salt are summarized below.

Molecular Structure

The molecule consists of a two-carbon (ethyl) backbone. A primary amine group (-NH₂) is attached to one carbon, and a methylthio group (-S-CH₃) is attached to the adjacent carbon.[1] In the hydrochloride salt, the amine group is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) providing the counter-ion.

Caption: 2D structure of this compound.

Physicochemical Data

The properties of the hydrochloride salt can differ from its free base form, particularly in terms of melting point and solubility.

| Property | Value | Source |

| CAS Number | 6950-53-4 | [1][4] |

| Molecular Formula | C₃H₁₀ClNS | [2][4] |

| Molecular Weight | 127.63 g/mol | [2][4] |

| Appearance | Solid; Off-white powder | [4][5] |

| Solubility | Soluble in water | [1][6] |

| Storage Temperature | 2-8°C (Refrigerator) | [2][7] |

| Boiling Point (Free Base) | 146-149 °C | [6] |

| Density (Free Base) | 0.98 g/mL at 20 °C | [6] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for identity confirmation and purity assessment. The expected spectral data for this compound are outlined below.

-

¹H NMR (Proton NMR): In a solvent like D₂O, the spectrum would show three main signals:

-

A singlet around 2.1-2.3 ppm for the methyl protons (-S-CH₃ ).

-

A triplet around 2.8-3.0 ppm for the methylene protons adjacent to the sulfur atom (-S-CH₂ -).

-

A triplet around 3.2-3.4 ppm for the methylene protons adjacent to the ammonium group (-CH₂ -NH₃⁺). The protons on the nitrogen are often exchanged with deuterium in D₂O and may not be visible.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum is expected to show three distinct signals corresponding to the three unique carbon atoms:

-

One signal for the methyl carbon (-S-C H₃).

-

Two signals for the ethyl carbons (-C H₂-C H₂-).

-

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

A broad band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

N-H bending vibrations around 1600-1500 cm⁻¹.

-

C-S stretching, which is typically weak, appearing in the 800-600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): For the free base (after deprotonation), electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the mass of the free amine (C₃H₉NS), which is approximately 91.18 amu.[7][8] Common fragmentation patterns would involve the loss of the methyl group or cleavage of the C-C bond.

Synthesis and Manufacturing Overview

A common and straightforward laboratory synthesis involves the S-methylation of cysteamine hydrochloride. This pathway leverages readily available starting materials.

Representative Synthetic Pathway

The synthesis can be achieved by reacting cysteamine hydrochloride with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the HCl and deprotonate the thiol group, making the sulfur atom nucleophilic.

Caption: Role as a versatile precursor in chemical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage. [9][10]It is also harmful if swallowed. [5][11]The free base form is a flammable liquid and vapor. [9]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [10]Work should be conducted in a well-ventilated area or a chemical fume hood. [10]* Handling: Avoid breathing dust or vapors. [5]Prevent contact with skin and eyes. [5]Use non-sparking tools and take measures to prevent static discharge, especially when handling the free base. [9][10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][10]It is often recommended to store under refrigeration (2-8°C). [2][7]Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. [10]

Conclusion

This compound is more than a simple chemical. Its defined molecular structure provides two distinct functional handles, making it a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and safe handling protocols is essential for researchers and developers aiming to leverage its synthetic potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Pharmaffiliates. CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. [Link]

-

SpectraBase. 2-(Methylthio)ethylamine. [Link]

-

PrepChem.com. Synthesis of A. 2-[(2-Methylaminothiazol-4-yl)methylthio]ethylamine. [Link]

-

precisionFDA. 2-(METHYLTHIO)ETHYLAMINE. [Link]

-

CAS Common Chemistry. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol. [Link]

-

PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

-

PubChem. 2-(Ethylthio)ethylamine hydrochloride | C4H12ClNS. [Link]

Sources

- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2-(METHYLTHIO)ETHYLAMINE | 18542-42-2 [chemicalbook.com]

- 7. 18542-42-2|2-(Methylthio)ethanamine|BLD Pharm [bldpharm.com]

- 8. GSRS [precision.fda.gov]

- 9. 2-(Methylthio)ethanamine | 18542-42-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-(Ethylthio)ethylamine hydrochloride | C4H12ClNS | CID 3016870 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Methylthio)ethanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of 2-(Methylthio)ethanamine Hydrochloride

This compound, with the CAS number 6950-53-4, is a vital building block in various chemical syntheses. Its structural combination of a primary amine and a methylthioether group makes it a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. The hydrochloride salt form is specifically designed to enhance the compound's stability and, crucially, its aqueous solubility, a key parameter for many of its applications.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination and application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its solubility. These properties govern its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 6950-53-4 | [1][2] |

| Molecular Formula | C3H10ClNS | [2] |

| Molecular Weight | 127.64 g/mol | [2] |

| Appearance | Solid | [2] |

| pKa of Conjugate Acid | 9.18 (for the free amine) |

The Critical Role of the Hydrochloride Salt in Solubility

The conversion of the free amine, 2-(Methylthio)ethylamine, to its hydrochloride salt is a deliberate and critical modification to improve its handling and, most importantly, its solubility in aqueous media.[1] Amines, particularly those with lower molecular weights, can exhibit some water solubility due to hydrogen bonding. However, by reacting the basic amine with hydrochloric acid, an ammonium salt is formed.[3][4] This salt is an ionic compound that readily dissociates in polar solvents like water, significantly enhancing its solubility.[3][4]

The solubility of amine salts is primarily dictated by their ionic nature, polarity, and ability to form hydrogen bonds.[3][4] As a charged species, this compound can participate in strong ion-dipole interactions with water molecules, leading to effective solvation. This contrasts with its solubility in nonpolar organic solvents, where it is expected to be poorly soluble.

Expected Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | High | As a hydrochloride salt, it is a polar, ionic compound that will readily dissolve in the polar protic solvent water through strong ion-dipole interactions and hydrogen bonding.[3][4] |

| Methanol/Ethanol | Moderate to High | These polar protic solvents can solvate the ionic salt, though likely less effectively than water. |

| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a polar aprotic solvent capable of dissolving many salts. |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is aprotic and generally a weaker solvent for salts compared to water or DMSO. |

| Dichloromethane (DCM) | Very Low | A nonpolar solvent that is unable to effectively solvate the charged species. |

| Hexanes/Toluene | Insoluble | Nonpolar solvents that are incompatible with ionic compounds. |

The Influence of pH on Aqueous Solubility

The pKa of the conjugate acid of 2-(Methylthio)ethanamine is a critical parameter for understanding its solubility in aqueous solutions at different pH values. With a pKa of 9.18 for the corresponding free amine, the compound's state of ionization, and therefore its solubility, is highly pH-dependent.

Below the pKa, the amine exists predominantly in its protonated, charged (ammonium) form, which is highly water-soluble. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the uncharged, free amine form. This free amine is less polar and, consequently, less soluble in water. Therefore, to maintain maximum aqueous solubility, the pH of the solution should be kept well below 9.18.

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

For research and drug development, a precise and reproducible method for determining solubility is crucial. The isothermal shake-flask method is a widely accepted technique for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected analytical grade solvent (e.g., deionized water, ethanol)

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Protocol Workflow:

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Procedure:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant. To avoid disturbing the solid material, it is best to sample from the top of the liquid. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A standard curve prepared with known concentrations of the compound is necessary for accurate quantification.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Conclusion: A Versatile and Soluble Building Block

This compound is a valuable chemical intermediate whose utility is significantly enhanced by its conversion to a hydrochloride salt. This modification confers high aqueous solubility, a property that is critical for its use in various synthetic and biological applications. While quantitative solubility data may not be readily published, a thorough understanding of its physicochemical properties, particularly its ionic nature and the pKa of the parent amine, allows for a robust prediction of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This combination of theoretical understanding and practical methodology empowers researchers and drug development professionals to effectively utilize this compound in their work.

References

-

Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

-

Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

Sources

The Emerging Role of 2-(Methylthio)ethanamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2-(Methylthio)ethanamine hydrochloride is emerging as a versatile and highly valuable scaffold. Its unique structural and electronic properties, characterized by a flexible ethylamine chain, a nucleophilic primary amine, and a polar yet metabolically susceptible methylthio group, offer a rich platform for chemical modification and optimization. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its pivotal role in the design and synthesis of innovative agents for neurodegenerative diseases, its potential as a framework for developing G-protein coupled receptor (GPCR) ligands, and its utility as a template for bioisosteric modifications to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for next-generation medicines.

Introduction: The Strategic Value of this compound

This compound, with the CAS number 6950-53-4, is a seemingly simple molecule that packs a significant punch in the medicinal chemist's toolbox.[1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in a variety of synthetic transformations.[1][4] The core structure presents three key features for drug design:

-

A Primary Amine: This functional group serves as a critical handle for a wide array of chemical reactions, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Its basicity also allows for the formation of physiologically relevant salts.

-

A Flexible Ethyl Linker: The two-carbon chain provides conformational flexibility, enabling derivatives to adapt to the binding pockets of diverse biological targets.

-

A Methylthio Ether: This group introduces polarity and can participate in hydrogen bonding interactions. Importantly, the sulfur atom is susceptible to oxidation, offering a potential site for metabolic activation or deactivation, a factor that can be strategically manipulated in drug design.

These attributes collectively position this compound as an attractive starting point for the development of new chemical entities (NCEs) across multiple therapeutic areas.

Application in Neurodegenerative Diseases: A Case Study in Alzheimer's Disease

A compelling demonstration of the utility of this compound is its recent application in the design of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). Researchers have successfully synthesized a series of ranitidine analogs incorporating a 1,8-naphthalimide moiety, with 2-(methylthio)ethylamine serving as a key building block.[2] These compounds have shown promising activity as inhibitors of both acetylcholinesterase (AChE) and the aggregation of β-amyloid (Aβ) plaques, two key pathological hallmarks of AD.[2]

Rationale for Design

The design of these ranitidine analogs leverages the known pharmacophore of ranitidine, a histamine H2-receptor antagonist, and combines it with the Aβ aggregation inhibitory properties of the 1,8-naphthalimide scaffold. The 2-(methylthio)ethylamine linker plays a crucial role in connecting these two pharmacophores at an optimal distance and orientation for dual activity. The structure-activity relationship (SAR) studies revealed that the presence of two aromatic end groups is critical for potent Aβ aggregation inhibition.[2]

Synthetic Protocol: Synthesis of a Prototypical Ranitidine Analog

The synthesis of these dual-acting agents is a testament to the synthetic tractability of this compound. The general synthetic scheme is outlined below:

Caption: General workflow for the synthesis of ranitidine analogs.

Step-by-Step Methodology: [2]

-

Preparation of the free base: this compound is neutralized with a suitable base (e.g., NaOH or Et3N) in an appropriate solvent to yield the free amine.

-

Reaction with a suitable electrophile: In the case of the ranitidine analogs, the free amine is reacted with a furan derivative to install the initial part of the ranitidine-like side chain.

-

Coupling with 1,8-naphthalic anhydride: The resulting intermediate is then reacted with a substituted 1,8-naphthalic anhydride in a solvent such as toluene at reflux to form the final 1,8-naphthalimide-containing ranitidine analog.

This straightforward synthetic route allows for the generation of a diverse library of analogs for SAR exploration by varying the substituents on the 1,8-naphthalimide ring.

Quantitative Data Summary

| Compound | Substituent on Naphthalimide | AChE IC50 (µM) | Aβ Aggregation Inhibition (%) |

| 6 | 3-nitro | 0.15 | High |

| 8 | 4-chloro | - | Moderate |

| 3 | Unsubstituted | - | Moderate |

| 9 | Thiazole instead of furan | - | ~61.4 |

| 10 | Thiazole instead of furan | - | ~54.2 |

| Data synthesized from[2] |

A Scaffold for GPCR Ligand Development: Beyond Histamine Receptors

The structural similarity of 2-(methylthio)ethanamine derivatives to known histamine H2 receptor antagonists like ranitidine suggests a broader potential for this scaffold in targeting G-protein coupled receptors (GPCRs). The ethylamine motif is a common feature in many biogenic amines that act as neurotransmitters and hormones, and the methylthio group can serve as a bioisosteric replacement for other functional groups to modulate receptor affinity and selectivity.

Conceptual Framework for GPCR Ligand Design

The design of novel GPCR ligands based on the 2-(methylthio)ethanamine scaffold can be guided by the following principles:

Caption: Logic diagram for GPCR ligand design using the 2-(methylthio)ethanamine scaffold.

-

Amine Derivatization: The primary amine can be elaborated into a variety of functional groups (amides, ureas, sulfonamides, etc.) to interact with specific residues in the GPCR binding pocket.

-

Linker Modification: The length and rigidity of the ethyl linker can be altered to optimize the distance between key pharmacophoric elements.

-

Bioisosteric Replacement of the Methylthio Group: The methylthio group can be replaced with other groups of similar size and electronic properties to fine-tune potency, selectivity, and metabolic stability.

The Power of Bioisosteric Modification

A key strategy in modern medicinal chemistry is the use of bioisosteric replacements to optimize the properties of a lead compound. The methylthio group in 2-(methylthio)ethanamine is an excellent candidate for such modifications.

Rationale for Bioisosteric Replacement

The primary goals of replacing the methylthio group include:

-

Improving Metabolic Stability: The sulfur atom is prone to oxidation by cytochrome P450 enzymes. Replacing it with a more stable group can increase the compound's half-life.

-

Modulating Lipophilicity: The methylthio group contributes to the overall lipophilicity of a molecule. Replacing it with more or less lipophilic groups can alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Altering Receptor Interactions: Different bioisosteres can engage in different types of interactions (e.g., hydrogen bonding, dipole-dipole) with the target protein, potentially leading to improved affinity or selectivity.

Potential Bioisosteric Replacements for the Methylthio Group

| Bioisostere | Rationale |

| Methoxy (-OCH3) | Similar size and polarity, but generally more metabolically stable. |

| Ethyl (-CH2CH3) | Similar size, but less polar and more lipophilic. |

| Halogens (F, Cl) | Can alter electronic properties and metabolic stability. |

| Small heterocycles (e.g., oxazole, thiazole) | Can introduce additional interaction points and modulate physicochemical properties. |

Synthesis of Heterocyclic Systems

Beyond its use as a linear scaffold, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The primary amine can participate in cyclization reactions with suitable electrophiles, leading to the formation of rings that can serve as core structures for new drug candidates. For instance, related building blocks like N-methyl-1-(methylthio)-2-nitroethenamine are known to be versatile precursors for a wide range of heterocyclic systems with potential pharmacological activities.[5][6]

Conclusion

This compound is a versatile and underexplored building block with significant potential in medicinal chemistry. Its successful application in the development of dual-acting ligands for Alzheimer's disease highlights its utility as a scaffold for creating innovative therapeutics. By leveraging its inherent reactivity and structural features, and by applying principles of rational drug design such as bioisosteric modification, medicinal chemists can unlock the full potential of this promising molecule to address a wide range of therapeutic challenges. As the demand for novel and effective medicines continues to grow, the strategic use of such versatile building blocks will be instrumental in driving the future of drug discovery.

References

-

Chen, Y. et al. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Molecules, 26(6), 1735. Available at: [Link]

-

Pharmaffiliates. CAS No : 6950-53-4 | Product Name : 2-(Methylthio)ethylamine Hydrochloride. Available at: [Link]

-

Al-dujaili, A. H. et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(46), 30064-30093. Available at: [Link]

-

Chem-Space. Bioisosteric Replacements. Available at: [Link]

-

Patil, S. A. et al. (2013). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 12(1), 129–136. Available at: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. Available at: [Link]

-

Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. Available at: [Link]

-

ResearchGate. Bioisosteres in Medicinal Chemistry | Request PDF. Available at: [Link]

-

PubMed. Potential histamine H2-receptor antagonists: synthesis and pharmacological activity of derivatives containing acylamino-furazan moieties. Available at: [Link]

-

ThaiScience. Histamine Receptors and Their Ligands. Available at: [Link]

-

PubMed. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available at: [Link]

-

RSC Publishing. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem-space.com [chem-space.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]

Introduction: The Emergence of a Life-Altering Aminothiol

An In-Depth Technical Guide to the Discovery, History, and Metabolism of Cysteamine Hydrochloride

Cysteamine, a simple aminothiol with the formula HSCH₂CH₂NH₂, is a naturally occurring compound derived from the degradation of coenzyme A and the amino acid cysteine.[1][2] While its existence as a biological molecule is fundamental, its journey to becoming a cornerstone therapeutic agent is a compelling narrative of biochemical understanding and targeted drug development. In its hydrochloride salt form, Cysteamine hydrochloride has become the primary treatment for cystinosis, a rare and devastating lysosomal storage disease.[1][3] This guide provides a comprehensive overview of the discovery and history of cysteamine, its mechanism of action, synthesis, and the metabolic pathways it undergoes, including its conversion to the metabolite S-Methylcysteamine. Beyond its primary indication, cysteamine has also been investigated for its antioxidant and neuroprotective properties and for topical use in dermatology to treat hyperpigmentation.[1][4][5]

Part 1: A Historical Perspective on a Rare Disease Therapy

The therapeutic potential of cysteamine for cystinosis was first reported in the 1950s, with more definitive clinical use beginning in 1976.[2][6] However, it wasn't until 1994 that it received formal approval from the U.S. Food and Drug Administration (FDA), solidifying its role as the standard of care.[2][7] The development of cysteamine therapy has been marked by continuous refinement to improve patient outcomes and adherence.

Initially, the immediate-release hydrochloride salt was the only option, requiring administration every six hours, including throughout the night, to prevent the nocturnal accumulation of cystine.[8] This demanding schedule, coupled with the compound's unpleasant taste and odor, posed significant challenges for patients.[8] To address these issues, different salt forms and formulations were developed:

-

Cysteamine Bitartrate: This salt form was developed as a more stable, water-soluble solid, which is an advantage for formulation and storage, particularly in oral capsules like Cystagon®.[9]

-

Delayed-Release Formulations: The development of delayed-release capsules (e.g., Procysbi®) was a major advancement, allowing for twice-daily dosing (every 12 hours) and improving quality of life.[8]

-

Ophthalmic Solutions: Since oral cysteamine does not effectively remove cystine crystals from the cornea, dedicated ophthalmic solutions like Cystaran® and Cystadrops® were created to treat the ocular manifestations of cystinosis.[3][8][10]

Despite these advancements, cysteamine therapy is a treatment that slows disease progression but does not offer a cure; it does not fully replace the function of the missing cystinosin protein.[7][10] Early diagnosis and diligent, lifelong therapy are critical to preserving organ function, particularly renal function.[11]

Part 2: The Biochemical Basis of Cysteamine Action in Cystinosis

To understand the genius of cysteamine therapy, one must first understand the pathophysiology of cystinosis.

The Disease: Cystinosis is a rare autosomal recessive disorder caused by mutations in the CTNS gene.[5][11] This gene encodes for cystinosin, a lysosomal membrane protein responsible for transporting the amino acid cystine out of the lysosome and into the cytosol.[3] When cystinosin is defective, cystine accumulates and crystallizes within the lysosomes of cells throughout the body, leading to widespread cellular damage, particularly in the kidneys and eyes.[1][10] If left untreated, this relentless accumulation results in end-stage renal disease by the age of 10.[10][11]

The Intervention: Cysteamine acts as a biochemical bypass for the defective cystinosin transporter. As a weak base, it can enter the acidic environment of the lysosome.[8] Inside, its thiol group (S-H) reacts with the disulfide bond of cystine. This chemical reaction breaks cystine apart, forming one molecule of cysteine and one molecule of a mixed disulfide (cysteine-cysteamine).[1][5] Crucially, both of these products are structurally capable of exiting the lysosome through alternative transport systems that are unaffected in cystinosis, such as the transporter for cationic amino acids.[8][10] This process can reduce intralysosomal cystine levels by up to 95%, preventing crystallization and delaying the devastating progression of the disease.[10][11]

Figure 1: Mechanism of Cysteamine in reducing lysosomal cystine.

Part 3: Synthesis and Physicochemical Properties

The industrial production of cysteamine hydrochloride has evolved, with several chemical synthesis routes available. One prominent method is the high-pressure acidolysis of 2-mercaptothiazoline, which offers high reaction rates and product yields.[12] Other methods include synthesis from ethanolamine via 2-aminoethyl sulfate.[13]

Experimental Protocol: Synthesis via Acidolysis of 2-Mercaptothiazoline

The following protocol is a generalized representation of the synthesis process described in the literature.[12]

Materials:

-

2-Mercaptothiazoline (2MT)

-

Hydrochloric Acid (HCl) solution (e.g., 20 wt%)

-

Autoclave or high-pressure reactor

-

Vacuum distillation apparatus

-

Vacuum oven

Methodology:

-

Reaction Setup: Mix 2-Mercaptothiazoline with a 20 wt% HCl solution in a suitable reaction vessel (e.g., a conical flask).

-

Acidolysis: Place the reaction vessel inside an autoclave. Heat the mixture under controlled pressure to initiate the ring-opening hydrolysis reaction. Optimal conditions (temperature, pressure, time) must be determined experimentally but can reach yields of over 95%.[12]

-

Solvent Removal: After the reaction is complete, cool the mixture. Remove excess water and HCl by vacuum distillation for approximately 1 hour.

-

Drying and Isolation: Transfer the resulting crude product to a vacuum oven and dry at 60°C for 4 hours. This is followed by a period of natural drying (e.g., 8 hours) to yield the final light yellow cysteamine hydrochloride product.

-

Purity Verification: The purity of the final product should be confirmed using standard analytical methods such as iodimetry, melting point analysis, IR spectroscopy, and ¹H NMR. Purity as high as 98.9% has been reported with this method.[12]

Data Presentation: Physicochemical Properties

Cysteamine hydrochloride and cysteamine bitartrate are the two most common salt forms used in pharmaceuticals. Their properties influence formulation and handling.

| Property | Cysteamine Hydrochloride | Cysteamine Bitartrate | Reference(s) |

| Chemical Stability | Prone to rapid oxidation in aqueous solutions. | Also oxidizes in solution but is considered a more stable solid form. | [6][9] |

| Hygroscopicity | Highly hygroscopic; melts at relative humidity >35%. | Less hygroscopic than the hydrochloride form. | [6][9] |

| Odor & Taste | Unpleasant taste and odor. | Unpleasant taste and odor. | [8][9] |

| Primary Formulation | Oral liquid preparations and topical eye drops. | Approved for oral use in capsules (e.g., Cystagon®). | [9] |

| Bioavailability | No statistically significant difference in bioavailability (AUC, tmax) compared to the bitartrate salt. | No statistically significant difference in bioavailability (AUC, tmax) compared to the hydrochloride salt. | [9] |

Part 4: The Metabolic Fate of Cysteamine and the Formation of S-Methylcysteamine

Once administered, cysteamine undergoes metabolic conversion in the body through distinct pathways. The primary route involves oxidation, but at higher therapeutic doses, a secondary methylation pathway becomes significant.

-

Primary Pathway (Oxidation): The main catabolic route for cysteamine is oxidation by the enzyme cysteamine dioxygenase, which produces hypotaurine.[6] Hypotaurine is a precursor to taurine, which is ultimately eliminated.

-

Alternative Pathway (S-Methylation): When high doses of cysteamine are administered, this primary pathway can become saturated. An alternative catabolic route is then utilized, involving the conversion of cysteamine to S-methylcysteamine by a thiol-methyltransferase enzyme.[6] This metabolite is subsequently metabolized further.

It is critical for researchers to understand that S-Methylcysteamine is a metabolite of cysteamine, not a primary therapeutic agent itself. Its formation is a consequence of the drug's processing in the body at therapeutic concentrations, representing a secondary clearance mechanism.

Figure 2: Metabolic pathways of Cysteamine, including S-methylation.

Conclusion

The history of cysteamine hydrochloride is a testament to the power of targeted biochemical intervention. From its initial discovery to its refinement into various formulations, it has fundamentally changed the prognosis for patients with cystinosis. While the compound itself is simple, its mechanism—bypassing a defective lysosomal transporter—is elegant and effective. The formation of its metabolite, S-Methylcysteamine, highlights a secondary metabolic pathway engaged at therapeutic doses. For researchers and drug development professionals, the story of cysteamine serves as a powerful case study in rare disease treatment, demonstrating how a deep understanding of pathophysiology can lead to the development of a truly life-saving therapy.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cysteamine Hydrochloride?

- Medscape. (2024, October 23).

- Patsnap Synapse. (2024, July 17). What is the mechanism of Mecysteine Hydrochloride?

- Efficacy of topical cysteamine hydrochloride in treating melasma: a systematic review. (n.d.).

- Wikipedia. (n.d.). Cysteamine.

- PubChem. (n.d.). Cysteamine.

- Areshkina, L. Ia., Skorobogatova, E. P., & Bukin, V. N. (1979). [The mechanism of action of S-methylmethionine]. Prikladnaia biokhimiia i mikrobiologiia, 15(1), 12–17.

- BenchChem. (n.d.).

- Challenges for cysteamine stabilization, quantification, and biological effects improvement. (n.d.). Journal of Drug Delivery Science and Technology.

- Bende, B. Y., et al. (2008). Intravenous delivery of cysteamine for the treatment of cystinosis: association with hepatotoxicity.